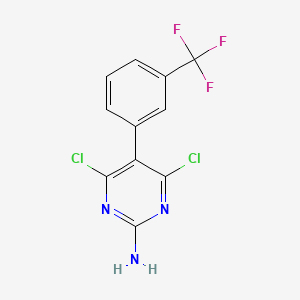
4,6-Dichloro-5-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-5-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine is a chemical compound with the molecular formula C11H5Cl2F3N2. This compound features a pyrimidine ring substituted with chlorine atoms at positions 4 and 6, and a trifluoromethylphenyl group at position 5. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)aniline and 2,4,6-trichloropyrimidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Procedure: The 3-(trifluoromethyl)aniline is reacted with 2,4,6-trichloropyrimidine in the presence of the base. The reaction mixture is heated to facilitate the substitution of chlorine atoms by the amine group, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dichloro-5-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The trifluoromethylphenyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions often involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyrimidines, while coupling reactions can produce more complex aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4,6-Dichloro-5-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of advanced materials and as an intermediate in the production of various chemical products.
Wirkmechanismus
The mechanism of action of 4,6-Dichloro-5-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways.
Pathways Involved: By inhibiting specific enzymes, the compound can disrupt cellular processes such as DNA replication, protein synthesis, and cell division, leading to its potential use as an anticancer or antimicrobial agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trichloropyrimidine: A precursor in the synthesis of 4,6-Dichloro-5-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine.
3-(Trifluoromethyl)aniline: Another precursor used in the synthesis.
Trifluoromethylpyridine: A compound with similar trifluoromethyl and pyridine moieties, used in agrochemicals and pharmaceuticals.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of both chlorine and trifluoromethyl groups enhances its reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C11H6Cl2F3N3 |
|---|---|
Molekulargewicht |
308.08 g/mol |
IUPAC-Name |
4,6-dichloro-5-[3-(trifluoromethyl)phenyl]pyrimidin-2-amine |
InChI |
InChI=1S/C11H6Cl2F3N3/c12-8-7(9(13)19-10(17)18-8)5-2-1-3-6(4-5)11(14,15)16/h1-4H,(H2,17,18,19) |
InChI-Schlüssel |
UGYGAHBMNLOVCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(N=C(N=C2Cl)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


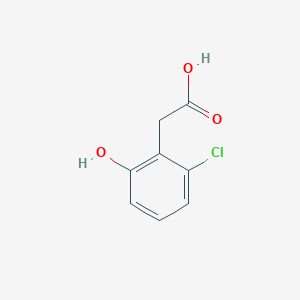
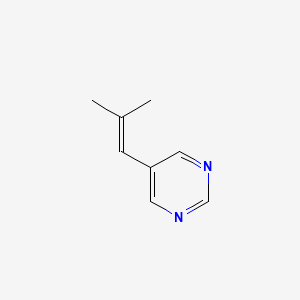
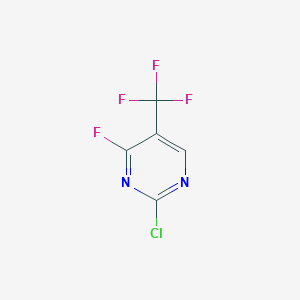
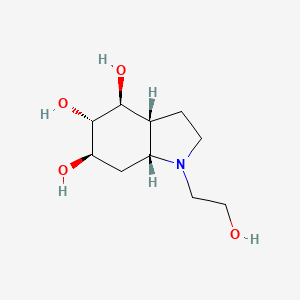
![[(2R,3R,4R,5R)-2-(chloromethyl)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B13103809.png)

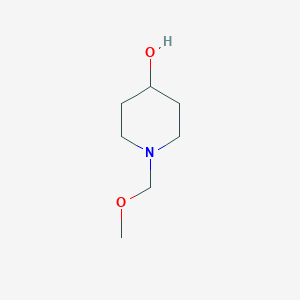
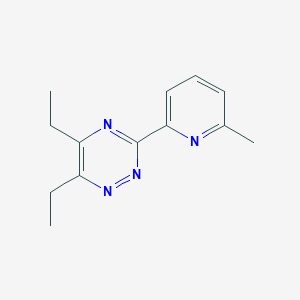
![2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B13103842.png)
![2,3-Dihydro-5H-thiazolo[3,2-a]pyrimidine-5-thione](/img/structure/B13103845.png)
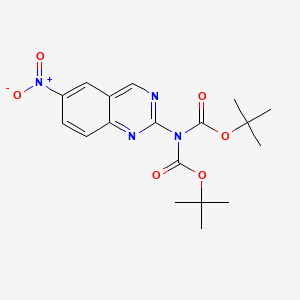
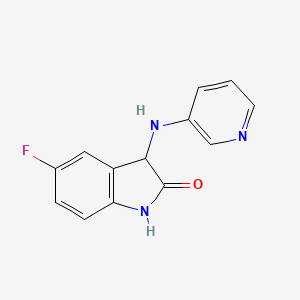
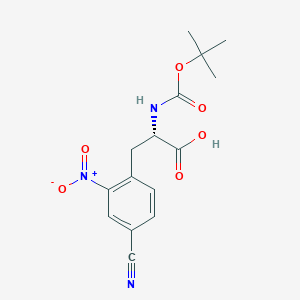
![Ethyl 8-nitro-1-phenyl-4,5-dihydro-1H-benzo[G]indazole-3-carboxylate](/img/structure/B13103874.png)
